tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate
Description
tert-Butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate is a synthetic intermediate characterized by a nicotinamide core substituted with a chloro group at position 5 and a tetrahydro-2H-pyran-4-yl oxy moiety at position 4. The ethylamine linker connects the nicotinamide moiety to a tert-butyl carbamate group, which is commonly employed as a protective group for amines in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O5/c1-18(2,3)27-17(24)21-7-6-20-15(23)12-10-14(19)16(22-11-12)26-13-4-8-25-9-5-13/h10-11,13H,4-9H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFFAJGDCVOZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from 3-chloropyridine. This involves nitration, reduction, and subsequent amide formation.
Introduction of the Tetrahydropyran-4-yloxy Group: This step involves the protection of the hydroxyl group using tetrahydropyran, followed by its attachment to the nicotinamide core through an etherification reaction.
Formation of the tert-Butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran moiety, leading to the formation of lactones.
Reduction: Reduction reactions can target the nicotinamide core, potentially converting it to a dihydropyridine derivative.
Substitution: The chloro group on the nicotinamide ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted nicotinamides with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its nicotinamide core is structurally similar to nicotinamide adenine dinucleotide (NAD), suggesting potential interactions with NAD-dependent enzymes.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the optimization of pharmacokinetic properties.
Mechanism of Action
The mechanism by which tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate exerts its effects is likely related to its interaction with biological macromolecules. The nicotinamide core can mimic NAD, potentially inhibiting NAD-dependent enzymes. The chloro and tetrahydropyran-4-yloxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydro-2H-pyran-4-yl oxy group enhances membrane permeability compared to the pyrimidine analog’s polar hydroxy group.
- The absence of a bicyclic framework (vs. the pyrrolopyridine analog) reduces synthetic complexity and steric constraints.
Biological Activity
tert-butyl (2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 303.75 g/mol
The structure includes a chloro-substituted pyridine ring, a tetrahydro-pyran moiety, and a carbamate functional group, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential for antibiotic development.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Interaction with Biological Targets : The chloro and carbamate groups may facilitate binding to specific receptors or enzymes, altering their activity.
- Cellular Uptake : The tetrahydro-pyran moiety may enhance lipophilicity, improving cellular permeability and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Enzyme Inhibition | Significant |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a related compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Effects
In another investigation, derivatives of the compound showed promising results against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties. This suggests potential for development as a new antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
